![molecular formula C8H9F3N4O4 B2640082 1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid CAS No. 2416231-74-6](/img/structure/B2640082.png)
1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid” is a compound with the CAS Number: 2416231-74-6 . It has a molecular weight of 282.18 . The compound is stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of azetidine derivatives often involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This process yields functionalised 3-substituted 3-acetoxymethyl azetidines . The synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Chemical Reactions Analysis
The chemical reactions involving azetidine derivatives often include aza-Michael addition with NH-heterocycles . This reaction is used to yield functionalised 3-substituted 3-acetoxymethyl azetidines .Physical And Chemical Properties Analysis
The compound “1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid” is a powder that is stored at room temperature . It has a molecular weight of 282.18 .Wissenschaftliche Forschungsanwendungen
- Azetidine Pharmacophore : The azetidine subunit in aza-heterocyclic molecules serves as a crucial pharmacophore. Researchers explore its potential for designing novel drugs with diverse biological activities .
- Synthesis : EN300-26635391 can be used as a starting material to synthesize heterocyclic amino acid derivatives. For instance, the compound can undergo aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines .
- Oxetane Derivatives : Similarly, methyl 2-(oxetan-3-ylidene)acetate can be synthesized and further treated with (N-Boc-cycloaminyl)amines to yield 3-substituted 3-(acetoxymethyl)oxetane compounds .
- Hybrid Compounds : Researchers can explore the synthesis and diversification of novel heterocyclic amino acid derivatives by coupling brominated pyrazole-azetidine hybrids with boronic acids. This reaction allows for the creation of structurally diverse compounds .
- Synthesis : EN300-26635391 derivatives, such as 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]butanoic acid, can be prepared. These chiral compounds may find applications in asymmetric synthesis or as building blocks for complex molecules .
- Cycloaddition : EN300-26635391 derivatives can participate in [3+2] cycloaddition reactions. For example, the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate demonstrates the functionalization of heterocyclic amino acids .
Medicinal Chemistry and Drug Development
Heterocyclic Amino Acid Derivatives
Suzuki–Miyaura Cross-Coupling Reactions
Chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic Acids
Functionalized Heterocyclic Amino Acid: Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-(azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2.C2HF3O2/c11-10(12)6-1-2-8-9(6)5-3-7-4-5;3-2(4,5)1(6)7/h1-2,5,7H,3-4H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNRHCCRDDGIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=CC=N2)[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.